ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrano-pyridine core with a pyridin-4-yl substituent at position 4 and an ethyl ester group at position 2. Unlike its methyl ester analogues, the ethyl ester moiety introduces distinct steric and electronic effects, while the pyridin-4-yl group contributes unique hydrogen-bonding and π-π stacking capabilities .
Properties
IUPAC Name |
ethyl 2-amino-7-methyl-5-oxo-4-pyridin-4-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-23-17(22)14-12(10-4-6-19-7-5-10)13-11(24-15(14)18)8-9(2)20-16(13)21/h4-8,12H,3,18H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSXSHHXVUQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=NC=C3)C(=O)NC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate, which forms the pyrano[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrano-pyridine core, which is known for its biological relevance. The molecular formula is with a molecular weight of approximately 325.36 g/mol. Its unique structural attributes contribute to its pharmacological properties, making it a subject of interest for drug development.
Anticancer Activity
Recent studies have indicated that ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer types. The results showed that it inhibited cell growth with IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes findings from various studies assessing the antimicrobial efficacy of the compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have explored various synthetic routes to optimize yields and purity.
Synthetic Route Overview:
- Starting Materials: Pyridine derivatives and malononitrile.
- Reagents: Use of catalysts such as piperidine or DMAP.
- Conditions: Reflux in ethanol for several hours followed by purification through crystallization.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrano[3,2-c]pyridine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Spectral and Structural Comparisons
Infrared (IR) Spectroscopy:
- Carbonyl Stretching: All compounds exhibit strong IR absorption near 1650–1690 cm⁻¹, corresponding to the ester carbonyl (C=O) and ketone (C=O) groups .
- Amino and Nitro Groups: Compounds with nitro substituents (e.g., 3j) show additional peaks near 1520–1570 cm⁻¹ (asymmetric NO₂ stretching) , while amino groups (~3300–3500 cm⁻¹) are consistent across analogues .
¹H NMR Spectroscopy:
- Ester Groups: Methyl esters (e.g., 3z, 3b) display a singlet at δ ~3.46–3.50 ppm for the OCH₃ group, whereas ethyl esters (e.g., target compound, G857-2009) show a quartet (δ ~4.10–4.30 ppm, OCH₂CH₃) and triplet (δ ~1.20–1.30 ppm, OCH₂CH₃) .
- Pyridin-4-yl vs. Aryl Substituents: The pyridin-4-yl group in the target compound would exhibit two doublets for the aromatic protons ortho and meta to the nitrogen (δ ~8.50–7.30 ppm), distinct from monosubstituted phenyl groups (e.g., 3b, δ ~7.20–7.50 ppm) .
Reactivity and Functional Group Influence
- Electron-Donating vs. Withdrawing Groups: Nitro-substituted analogues (e.g., 3j) may exhibit reduced nucleophilicity at the pyran oxygen due to electron withdrawal, whereas methoxy-substituted derivatives (e.g., 3z) could enhance reactivity at the amino group .
- Ethyl Ester Hydrolysis: The ethyl ester in the target compound may undergo slower hydrolysis compared to methyl esters, impacting prodrug design or metabolic stability .
Biological Activity
Ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a complex structure with multiple functional groups, including:
- Amino group : Contributes to its reactivity and biological interactions.
- Carboxylate moiety : Enhances solubility and bioavailability.
- Pyridine ring : Imparts unique electronic properties that can influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrano-pyridine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-amino... | MCF-7 (breast cancer) | 100 ± 5.0 | Induction of apoptosis via DNA fragmentation |
| Similar derivatives | HeLa (cervical cancer) | Varies | Inhibition of cell proliferation |
The compound was shown to induce apoptosis in MCF-7 cells through qualitative assays such as acridine orange/ethidium bromide staining and quantitative methods like Annexin V/PI double staining .
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrano-pyridine compounds have also been explored. Ethyl 2-amino... exhibited promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Ethyl 2-amino... | 0.04 ± 0.01 (similar to celecoxib) |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases by modulating the COX pathway .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Refluxing a mixture of starting materials such as 4-hydroxy-6-methylpyran-2-one and appropriate aldehydes in a solvent like ethanol.
- Isolation of the product through filtration and washing with cold water and ethanol.
- Characterization using techniques like NMR and X-ray crystallography to confirm structure and purity.
Study on MCF-7 Cells
A detailed study investigated the effects of ethyl 2-amino... on MCF-7 breast cancer cells. The findings indicated that treatment with the compound led to:
- Inhibition of cell growth in a dose-dependent manner.
- Cell cycle arrest observed via flow cytometry, indicating potential mechanisms for its anticancer activity .
Anti-inflammatory Evaluation
Another investigation assessed the anti-inflammatory effects of similar compounds through animal models. The results showed that these compounds significantly reduced inflammation markers compared to standard treatments like indomethacin .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yields?
Answer: The synthesis of structurally analogous pyrano-pyridine derivatives often involves multi-step condensation and cyclization reactions. For example, a similar thiazolopyrimidine derivative was synthesized via refluxing a mixture of glacial acetic acid, acetic anhydride, and sodium acetate, followed by recrystallization (yield: 78%) . Key optimization steps include:
- Temperature control : Maintaining reflux conditions (~120°C) to ensure complete cyclization.
- Solvent selection : Ethyl acetate-ethanol (3:2) mixtures are effective for recrystallization to obtain high-purity crystals .
- Catalyst use : Sodium acetate acts as a base to deprotonate intermediates, enhancing reaction efficiency .
Q. How can the compound’s structure and purity be validated using spectroscopic and crystallographic methods?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and molecular conformation. For example, deviations of 0.224 Å from planarity in pyrimidine rings indicate puckering .
- NMR/IR spectroscopy : Proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl stretching frequencies (~1700 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., C₁₅H₁₈N₂O₅: 306.318 g/mol) .
Advanced Research Questions
Q. What intermolecular interactions govern the compound’s crystal packing, and how do they influence physicochemical properties?
Answer: Crystallographic studies of analogous compounds reveal:
- Hydrogen bonding : Bifurcated C–H···O interactions (2.5–3.0 Å) stabilize crystal lattices, forming chains along specific crystallographic axes .
- π-π stacking : Aromatic pyridine and phenyl rings exhibit dihedral angles >80°, minimizing steric hindrance and enhancing solubility .
- Impact on properties : Strong intermolecular forces correlate with higher melting points (>400 K) and reduced solubility in nonpolar solvents .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Answer:
- Electron density maps : Localize reactive sites (e.g., the amino group at position 2 and pyridine nitrogen) using HOMO-LUMO gap analysis.
- Mechanistic insights : Simulate transition states for reactions like ester hydrolysis or pyridine ring functionalization. For example, the Boc-protected amino group in similar derivatives shows stability under acidic conditions .
Q. What contradictions exist in reported synthetic pathways, and how can they be resolved experimentally?
Answer:
- Discrepancy in yields : Some protocols report 78% yields via acetic acid-mediated cyclization , while others using DMDAAC copolymers achieve <60% . Resolution involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to pyrimidine precursor) .
- Byproduct formation : Undesired diastereomers may arise during cyclization. Chiral HPLC or recrystallization in ethanol/water mixtures improves enantiomeric purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
